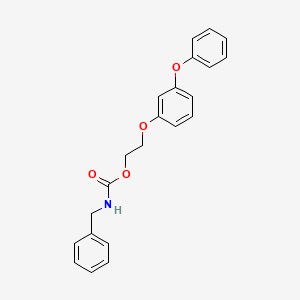
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester is a chemical compound with the molecular formula C22H21NO4. This compound is known for its unique structure, which includes a carbamic acid ester linked to a phenylmethyl group and a 2-(3-phenoxyphenoxy)ethyl group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester typically involves the reaction of phenylmethyl carbamate with 2-(3-phenoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques is also common to remove any impurities and achieve the required specifications .
化学反応の分析
Types of Reactions
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, usually employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .
科学的研究の応用
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid derivatives: These compounds share a similar phenoxy group and are known for their diverse biological activities.
Carbamate esters: These compounds have a similar carbamate functional group and are used in various chemical and biological applications.
Uniqueness
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
特性
CAS番号 |
878997-54-7 |
|---|---|
分子式 |
C22H21NO4 |
分子量 |
363.4 g/mol |
IUPAC名 |
2-(3-phenoxyphenoxy)ethyl N-benzylcarbamate |
InChI |
InChI=1S/C22H21NO4/c24-22(23-17-18-8-3-1-4-9-18)26-15-14-25-20-12-7-13-21(16-20)27-19-10-5-2-6-11-19/h1-13,16H,14-15,17H2,(H,23,24) |
InChIキー |
QRNNKVHFEBDJNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
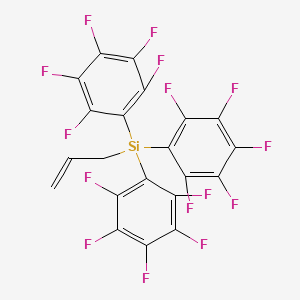
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)
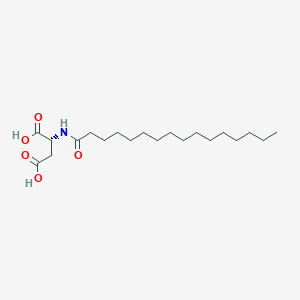
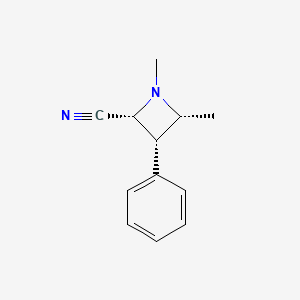



![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
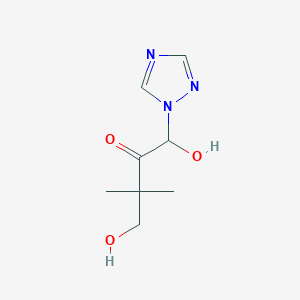
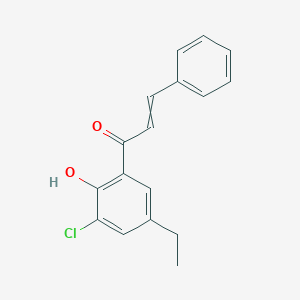
![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)

![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
